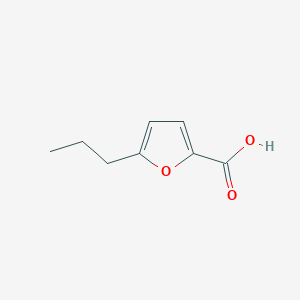

5-Propylfuran-2-carboxylic acid

描述

Furan-2-carboxylic acid and its derivatives are a cornerstone of modern organic and medicinal chemistry. Their versatile nature and the diverse biological activities they can exhibit make them a subject of intense study.

Structure

3D Structure

属性

IUPAC Name |

5-propylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDHBIJGYMFEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Propylfuran 2 Carboxylic Acid and Analogues

Oxidation-Based Synthetic Routes

A common and direct method for the preparation of 5-propylfuran-2-carboxylic acid is the oxidation of the corresponding aldehyde, 5-propylfuran-2-carbaldehyde (B87962). This transformation can be accomplished using a variety of oxidizing agents, ranging from classical stoichiometric oxidants to more modern selective catalytic systems.

Oxidation of 5-Propylfuran-2-carbaldehyde

Classical Chemical Oxidants and Reaction Conditions

Historically, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) have been employed for the conversion of aldehydes to carboxylic acids. acenet.eduacs.org

Potassium Permanganate (KMnO₄): This powerful oxidant can effectively convert furan-2-carbaldehydes to their corresponding carboxylic acids. The reaction is typically carried out in an aqueous medium under neutral or alkaline conditions. For instance, the oxidation of furfural (B47365) (furan-2-carbaldehyde) with KMnO₄ yields furan-2-carboxylic acid. acenet.edu

Chromium Trioxide (CrO₃): Chromium-based reagents are also effective for this transformation. However, due to the toxicity and environmental concerns associated with chromium, their use has become less common in modern synthesis. acs.org

Table 1: Classical Oxidation of Furan-2-carbaldehyde Analogues

| Aldehyde Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Furfural | Potassium Permanganate | Furan-2-carboxylic acid | acenet.edu |

| Aromatic Aldehydes | Potassium Permanganate | Aromatic Carboxylic Acids | acenet.edu |

| Aliphatic Aldehydes | Potassium Permanganate | Aliphatic Carboxylic Acids | acenet.edu |

Selective Oxidation Protocols

To overcome the harsh conditions and lack of selectivity associated with classical oxidants, various selective oxidation methods have been developed. These protocols often employ milder reagents and catalysts, leading to higher yields and fewer side products. For instance, the oxidation of 5-(hydroxymethyl)furfural (HMF), a related furan (B31954) derivative, has been extensively studied, providing insights into selective oxidation strategies that could be applicable to 5-propylfuran-2-carbaldehyde.

Catalytic systems involving transition metals like cobalt, manganese, and cerium have been shown to be effective for the selective oxidation of furan aldehydes to their corresponding carboxylic acids in the presence of dissolved oxygen. google.comgoogle.com Additionally, ruthenium-based catalysts have been utilized for the oxidation of furfural to furoic acid using alkaline water as the oxidant. acs.org

An alternative synthetic route to this compound involves a two-step process starting from 5-propylfuran-2-methanol. The primary alcohol is first oxidized to the aldehyde, which can then be further oxidized to the carboxylic acid.

Oxidation of 5-Propylfuran-2-methanol

Stoichiometric and Catalytic Chemical Oxidations

A variety of reagents are available for the oxidation of primary alcohols to aldehydes and carboxylic acids.

Pyridinium Chlorochromate (PCC): PCC is a milder oxidizing agent that is commonly used to convert primary alcohols to aldehydes. libretexts.org The reaction is typically carried out in dichloromethane (B109758) (DCM) at room temperature. Over-oxidation to the carboxylic acid is generally not observed with PCC under anhydrous conditions. libretexts.org

Dess-Martin Periodinane (DMP): DMP is another selective oxidant that converts primary alcohols to aldehydes under mild conditions. wikipedia.orgalfa-chemistry.com It offers advantages such as shorter reaction times and high chemoselectivity, tolerating sensitive functional groups like furan rings. wikipedia.orgpitt.edu

To achieve the carboxylic acid, a subsequent oxidation step would be required after the initial oxidation to the aldehyde. Alternatively, stronger oxidizing conditions or different reagents can be used to directly convert the alcohol to the carboxylic acid.

Table 2: Oxidation of 5-Propylfuran-2-methanol to Aldehyde

| Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature, 4-6 hours | 60-68 | |

| Dess-Martin Periodinane (DMP) | Acetonitrile | 0°C to room temperature, 2-3 hours | 75-82 |

Emerging Biocatalytic Approaches

Biocatalysis offers an environmentally benign alternative to traditional chemical oxidation methods. Enzymes such as alcohol oxidases can be used for the selective oxidation of alcohols.

Alcohol Oxidases: These enzymes, often derived from microorganisms like Pichia pastoris, can catalyze the oxidation of primary alcohols. frontiersin.org For example, aryl-alcohol oxidases (AAOs) are FAD-dependent enzymes that oxidize a broad range of primary alcohols to their corresponding aldehydes. d-nb.info While the direct, single-step conversion of 5-propylfuran-2-methanol to the carboxylic acid using a single enzyme might be challenging, enzymatic cascades have been developed. For instance, some oxidases can catalyze the four-consecutive oxidations required to convert [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid. nih.gov This suggests the potential for developing biocatalytic systems for the synthesis of this compound. The use of whole-cell biocatalysts, such as Nocardia corallina, has also been shown to effectively oxidize 2-furfuryl alcohol to 2-furoic acid. researchgate.net

Furan Ring Functionalization and Derivatization Strategies

The functionalization of a pre-existing furan ring is a common and versatile approach to obtaining substituted furans like this compound. This typically involves sequential carbon-carbon bond formation and carboxylation reactions.

Carbon-Carbon Bond Formation at the 5-Position

Introducing the propyl group at the C5 position of the furan ring is a critical step. This can be accomplished through several methods, with regioselectivity being a key consideration.

Direct alkylation of the furan ring can be challenging due to the potential for polyalkylation and lack of regioselectivity. However, modern catalytic methods have enabled highly regioselective C-H alkylation. Palladium-catalyzed reactions, for instance, have been developed for the direct α-alkylation of furans. rsc.orgrsc.org These methods often utilize a palladium catalyst in combination with a suitable ligand and base to achieve high yields of the 2-alkylated or 2,5-dialkylated product. rsc.orgrsc.org For the synthesis of a 5-propyl-substituted furan, one could envision starting with a 2-substituted furan (such as a furan-2-carboxylate (B1237412) ester) and directing the alkylation to the C5 position.

A study on the regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides demonstrated moderate to good yields for a variety of furan substrates with good functional group tolerance. rsc.orgrsc.org While traditional Friedel-Crafts alkylation often suffers from low selectivity and harsh conditions, and nucleophilic substitution requires strong bases and low temperatures, transition-metal-catalyzed C-H functionalization offers a more practical route. rsc.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Alkylation of Furan Derivatives

| Furan Substrate | Alkylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| Methyl furan-2-carboxylate | 1-Iodopropane | Pd(PPh₃)₄ / Xantphos | Toluene | 110 | 65-75 | rsc.org |

| 2-Acetylfuran | 1-Iodopropane | Pd(OAc)₂ / SPhos | Dioxane | 100 | 70-80 | rsc.org |

| Furan-2-carbonitrile | 1-Iodopropane | PdCl₂(dppf) | DMF | 120 | 60-70 | rsc.org |

Note: The yields are representative for similar alkylation reactions and may vary for the specific synthesis of 5-propylfuran derivatives.

An alternative strategy involves the introduction of a formyl group, which can then be converted to a propyl group. Palladium-catalyzed formylation of aryl or heteroaryl halides using syngas (a mixture of CO and H₂) is a well-established method. nih.govresearchgate.net For instance, 2-bromofuran (B1272941) could be formylated to give furan-2-carbaldehyde. To obtain the desired 5-propyl substitution, one would need to start with a 2-propylfuran (B1361053) and formylate the 5-position. However, direct formylation of 2-propylfuran might lead to a mixture of products.

A more controlled approach would be to start with a 5-substituted furan precursor that can be converted to the propyl group. For example, a 5-bromofuran-2-carboxylic acid ester could be subjected to a Suzuki or other cross-coupling reaction to introduce a propenyl group, which could then be hydrogenated to a propyl group. Subsequently, the ester would be hydrolyzed to the carboxylic acid.

Carboxylation Reactions at the 2-Position

The introduction of a carboxylic acid group at the C2 position is another crucial step. This is often achieved by carboxylation of an organometallic intermediate or through oxidation of a suitable precursor.

A common method involves the lithiation of the furan ring at the most acidic position (C2), followed by quenching with carbon dioxide. For example, 5-propylfuran can be treated with a strong base like n-butyllithium (n-BuLi) to generate 5-propyl-2-lithiated furan. This intermediate readily reacts with CO₂ to form the lithium salt of this compound, which upon acidic workup yields the final product.

Recent advancements have also explored carbonate-promoted C-H carboxylation. stanford.edursc.orgnih.gov This method involves heating an alkali salt of a furan carboxylate with an alkali carbonate under a CO₂ atmosphere, which can selectively carboxylate the C5 position of a furan-2-carboxylate to yield a dicarboxylate. rsc.orgnih.gov This approach is particularly promising for creating furan-2,5-dicarboxylic acid from 2-furoic acid. rsc.org To synthesize this compound, one would need to start with 5-propylfuran and a suitable carboxylation agent.

Table 2: General Conditions for Furan Carboxylation

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product | Typical Yield (%) | Reference |

| 5-Propylfuran | n-BuLi | CO₂ | THF | This compound | 70-85 | General Method |

| Furan-2-carboxylic acid | LDA | CO₂ | THF | Furan-2,5-dicarboxylic acid | 73 | researchgate.net |

| Potassium 2-furoate | K₂CO₃ / Cs₂CO₃ | CO₂ (pressure) | (solvent-free) | Furan-2,5-dicarboxylate | 89 | rsc.org |

Note: LDA = Lithium diisopropylamide. Yields are based on analogous carboxylation reactions.

Multistep Synthetic Sequences

In some cases, constructing the furan ring with the desired substituents already in place is a more efficient strategy. Condensation reactions are a cornerstone of furan synthesis.

Condensation Reactions for Furan Ring Construction

The Paal-Knorr synthesis is a classic and widely used method for preparing substituted furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.orgambeed.com To synthesize this compound via this route, a suitable 1,4-dicarbonyl precursor bearing a propyl group and a group that can be converted to a carboxylic acid would be required. For example, the cyclization of a 1,4-dicarbonyl compound with a propyl group at one end and an ester group at the other could yield an ester of this compound, which can then be hydrolyzed.

The Feist-Benary synthesis is another valuable condensation reaction that produces substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.orgquimicaorganica.orgambeed.comyoutube.comyoutube.com The reaction proceeds through the formation of a 1,4-dicarbonyl intermediate which then cyclizes. youtube.com To apply this to the synthesis of this compound, one could react an α-halo ketone with a β-ketoester containing a propyl group in the appropriate position.

Table 3: Overview of Condensation Reactions for Furan Synthesis

| Reaction Name | Reactants | Conditions | Product Type | Reference |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, P₂O₅) | Substituted furans | wikipedia.orgorganic-chemistry.org |

| Feist-Benary Synthesis | α-Halo ketones + β-Dicarbonyl compounds | Base (e.g., Pyridine, Ammonia) | Substituted furans | wikipedia.orgquimicaorganica.org |

These condensation methods offer a powerful way to build the furan ring with a high degree of substitution control, making them a viable, albeit potentially longer, route to complex furan derivatives like this compound.

Substitution and Rearrangement Pathways for Furan-2-carboxylic Acid Formation

The formation of the furan-2-carboxylic acid scaffold can be achieved through various synthetic routes, including the functionalization of existing furan rings or the construction of the ring itself through cyclization and rearrangement reactions.

One common industrial method to produce furan-2-carboxylic acid (also known as 2-furoic acid) involves the oxidation of furfural. nih.gov Another established pathway is the Cannizzaro disproportionation reaction of furfural in an aqueous sodium hydroxide (B78521) solution. nih.gov Beyond these classical methods, more advanced strategies involving substitution on a pre-existing furan ring have been developed. For instance, a scalable synthesis of furan-2,5-dicarboxylic acid (FDCA) has been demonstrated via a carbonate-promoted C-H carboxylation of 2-furoic acid. rsc.org In this process, alkali salts of 2-furoic acid are heated with carbon dioxide, demonstrating a direct substitution pathway on the furan ring to add a second carboxylic acid group. rsc.org

Rearrangement pathways offer a powerful method for constructing highly substituted furan rings from acyclic precursors. A notable example is the synthesis of polysubstituted furans from dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. rsc.org This method proceeds through a complex tandem sequence:

Michael Addition: The reaction initiates with a Michael addition of the sulfur ylide to an acetylenic ester. rsc.org

Intramolecular Nucleophilic Addition: The resulting intermediate undergoes an intramolecular nucleophilic addition to a carbonyl group. rsc.org

4π Ring Opening: This is followed by a 4π electrocyclic ring opening. rsc.org

Intramolecular Michael Addition and Elimination: A final intramolecular Michael addition and subsequent elimination of dimethyl sulfide (B99878) yields the furan ring. rsc.org

This sequence provides a direct and efficient strategy for creating structurally diverse furans with multiple carboxylate groups from readily available starting materials. rsc.org The classical Paal–Knorr synthesis, which involves the acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds, remains a fundamental rearrangement pathway for furan synthesis. rsc.org

| Pathway | Description | Starting Materials | Key Intermediates | Reference |

| Oxidation | Direct oxidation of an aldehyde functional group on the furan ring. | Furfural | Not Applicable | nih.gov |

| Cannizzaro Reaction | Disproportionation of furfural to form both an alcohol and a carboxylic acid. | Furfural | Not Applicable | nih.gov |

| C-H Carboxylation | Direct carboxylation at the C5 position of a pre-formed furoate salt. | 2-Furoic acid, CO₂ | Alkali furan-2-carboxylate | rsc.org |

| Tandem Rearrangement | A multi-step sequence involving addition, cyclization, ring-opening, and elimination. | Dimethylsulfonium acylmethylides, Acetylenic esters | Zwitterionic species, Enolates | rsc.org |

Strategies for Introducing the Propyl Moiety (e.g., Negishi Reactions)

Once the furan-2-carboxylic acid or its ester precursor is formed, the next critical step is the introduction of the propyl group at the C5 position. The Negishi cross-coupling reaction is a highly effective and widely used method for this transformation. wikipedia.orgorganic-chemistry.org

The Negishi coupling is a transition metal-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is particularly versatile as it allows for the formation of carbon-carbon bonds between sp³, sp², and sp hybridized carbon atoms, making it well-suited for adding an alkyl group like propyl to an aryl ring system such as furan. wikipedia.org The catalyst is typically a palladium(0) or nickel(0) complex. wikipedia.org

The general mechanism for a Negishi coupling involves three key steps:

Oxidative Addition: The palladium or nickel catalyst reacts with the organic halide (e.g., 5-bromo-furan-2-carboxylate), inserting itself into the carbon-halogen bond.

Transmetalation: The organozinc reagent (e.g., propylzinc chloride) transfers its organic group (propyl) to the metal catalyst, displacing the halide.

Reductive Elimination: The two organic groups (the furan ring and the propyl chain) on the metal catalyst couple and are eliminated, forming the final product and regenerating the catalyst.

Nickel-catalyzed versions of the Negishi coupling are particularly noteworthy. wikipedia.orgdicp.ac.cn Various nickel catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, can be employed for the cross-coupling of aryl and alkyl components. wikipedia.org Research has demonstrated the utility of nickel catalysis in coupling unactivated secondary alkyl electrophiles, highlighting the robustness of this method for creating C(sp²)-C(sp³) bonds. dicp.ac.cn Another related strategy involves the alkylation of a lithiated furan derivative. For example, 5-lithio-2,3-dihydrofuran can be alkylated with primary alkyl bromides or iodides, followed by a nickel-catalyzed coupling, to yield 5-alkyl-2,3-dihydrofurans. researchgate.net

| Reaction | Catalyst | Substrates | Key Features | Reference |

| Palladium-catalyzed Negishi Coupling | Pd(0) species (e.g., Pd(PPh₃)₄) | Organozinc reagent (Propylzinc halide), Organic halide (5-Halofuran-2-carboxylate) | High functional group tolerance, forms C(sp²)-C(sp³) bonds. | wikipedia.org |

| Nickel-catalyzed Negishi Coupling | Ni(0) or Ni(II) species (e.g., Ni(acac)₂, Ni(COD)₂) | Organozinc reagent, Organic halide/triflate | Effective for aryl-alkyl coupling, can overcome competing side reactions. | wikipedia.orgdicp.ac.cn |

| Alkylation of Lithiofuran | Not Applicable (for initial alkylation) / Ni(0) (for subsequent steps) | 5-Lithio-2,3-dihydrofuran, Propyl bromide/iodide | Forms an alkylated dihydrofuran intermediate. | researchgate.net |

Reaction Chemistry and Transformational Studies of 5 Propylfuran 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). pressbooks.pub The substitution pattern on 5-Propylfuran-2-carboxylic acid is dictated by the directing effects of the existing substituents. The propyl group at the C5 position is an activating group, directing incoming electrophiles to the ortho (C4) and para (C3) positions. Conversely, the carboxylic acid group at the C2 position is a deactivating group, directing electrophiles to the meta (C4) position. mnstate.edu The confluence of these effects, combined with the inherent reactivity of the furan nucleus which favors substitution at positions adjacent to the oxygen atom, strongly suggests that electrophilic attack will preferentially occur at the C4 position. The general mechanism for EAS involves the attack of the furan's π-electron system on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. pressbooks.pub

Halogenation of furan rings is a common electrophilic aromatic substitution reaction. While specific studies on this compound are not prevalent, research on analogous compounds such as 4-bromo-5-methylfuran-2-carboxylic acid demonstrates the feasibility of these transformations. smolecule.com The synthesis of such compounds often involves the bromination of a pre-existing furan derivative. smolecule.com For this compound, halogenation with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would be expected to introduce a halogen atom onto the furan ring, primarily at the C4 position due to the directing effects of the propyl and carboxyl groups. mnstate.edusmolecule.com

Table 1: Reagents for Aromatic Halogenation

| Reaction | Reagent(s) | Notes |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | Standard conditions for aromatic bromination. mnstate.edu |

| Bromination | NBS / Peroxides | N-bromosuccinimide (NBS) is a convenient and cleaner source of bromine. mnstate.edu |

| Bromination | NBS / Lewis Acid | Catalytic amounts of Lewis acids like Mg(ClO₄)₂ can facilitate bromination. researchgate.net |

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. Nitration typically involves the use of a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. mnstate.edu For this compound, this reaction would likely yield 4-nitro-5-propylfuran-2-carboxylic acid. The synthesis of related compounds, such as 5-nitro-2-furoic acid from furan-2-carboxylic acid precursors, is well-documented, highlighting the reactivity of the furan ring towards nitration. nih.govsigmaaldrich.com

Sulfonation involves an electrophilic attack by sulfur trioxide (SO₃), often using fuming sulfuric acid. This reaction is typically reversible. mnstate.edu The introduction of a sulfonic acid group onto the furan ring of this compound would be expected at the C4 position, yielding 5-propyl-4-sulfo-furan-2-carboxylic acid. The use of solid acid catalysts, including sulfonated materials, has been explored for various organic transformations, indicating the versatility of sulfonation chemistry. nih.govresearchgate.net

Transformations at the Propyl Side Chain

The propyl group at the 5-position of the furan ring is a site ripe for various chemical modifications, including oxidation, reduction, and the introduction of new functional groups through radical or ionic intermediates.

While specific studies on the oxidation and reduction of the propyl side chain of this compound are not extensively documented, the reactivity can be inferred from studies on related 5-alkylfurans.

The oxidation of the propyl group can be directed at different positions. Benzylic-like oxidation at the carbon adjacent to the furan ring is a common pathway for alkyl-substituted aromatic and heteroaromatic compounds. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can potentially oxidize the benzylic carbon of the propyl group to a ketone or, with further oxidation, lead to cleavage of the side chain to yield 5-carboxy-furan-2-carboxylic acid. Milder and more selective oxidation methods, potentially involving catalytic systems, could yield the corresponding secondary alcohol or ketone without cleaving the side chain.

Enzymatic oxidation is another avenue for the transformation of such molecules. For instance, certain oxidases have been shown to be capable of oxidizing alkyl side chains on aromatic rings. While not directly demonstrated on this compound, it is plausible that biocatalytic systems could selectively hydroxylate the propyl chain.

The reduction of the propyl group itself is generally not a common transformation unless specific activating groups are present. More commonly, reduction reactions target the furan ring or the carboxylic acid functionality. However, under forcing conditions, or with specific catalysts, hydrogenation of the furan ring could be accompanied by modifications to the propyl group, although this is less typical.

The propyl side chain can be functionalized through both radical and ionic reaction pathways, allowing for the introduction of a variety of substituents.

Radical Pathways: Free radical reactions can be initiated at the propyl side chain, particularly at the benzylic-like position, which is activated by the adjacent furan ring. The stability of the resulting furfuryl-type radical facilitates these reactions. Halogenation of the side chain, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiator conditions. This would selectively introduce a bromine atom at the carbon adjacent to the furan ring, which can then serve as a handle for further nucleophilic substitution reactions.

Radical addition reactions to the furan ring are also a possibility, though less selective for side-chain functionalization. However, under specific conditions, intramolecular radical cyclizations could be envisioned if a suitable radical acceptor is present on the propyl chain.

Ionic Pathways: Ionic functionalization of the propyl side chain is less straightforward due to the electron-rich nature of the furan ring, which tends to direct electrophilic attack to the ring itself. However, generation of a carbocation on the propyl side chain, for example through protonation of a double bond introduced into the chain, could lead to rearrangements or capture by nucleophiles.

Alternatively, the generation of a carbanion on the propyl chain is also challenging. However, if a strongly electron-withdrawing group were to be introduced onto the propyl chain, it could facilitate deprotonation and subsequent reaction with electrophiles.

Heterocyclic Annulation and Cyclocondensation Reactions of Furan-2-carboxylic Acid Scaffolds (e.g., Formation of Thiadiazole, Oxadiazole, and Triazolo-thiadiazole Derivatives)

The carboxylic acid functionality of this compound is a versatile starting point for the synthesis of various fused and appended heterocyclic systems. These reactions typically proceed through the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, followed by cyclocondensation with appropriate binucleophilic reagents. The presence of the 5-propyl group is generally expected to influence the solubility and electronic properties of the resulting heterocyclic derivatives but not to interfere directly with the cyclization reactions.

Formation of Thiadiazole Derivatives: 1,3,4-Thiadiazoles can be synthesized from this compound by first converting it to the corresponding acid hydrazide. Reaction of the acid hydrazide with thiocarbonyl sources like carbon disulfide in the presence of a base, or with thiosemicarbazide (B42300) followed by cyclization, yields the desired 5-(5-propylfuran-2-yl)-1,3,4-thiadiazole derivatives. For example, refluxing furan-2-carboxylic acid with thiosemicarbazide in the presence of a strong acid like sulfuric acid has been reported to yield thiadiazole derivatives. researchgate.net

Formation of Oxadiazole Derivatives: Similarly, 1,3,4-oxadiazoles can be prepared from this compound. A common method involves the dehydration of an intermediate N,N'-diacylhydrazine, which can be formed from the reaction of the acid hydrazide with an acylating agent. Alternatively, oxidative cyclization of the acid hydrazide with various reagents can also lead to the oxadiazole ring. Studies on 5-arylfuran-2-carboxylic acids have demonstrated their conversion to 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net

Formation of Triazolo-thiadiazole Derivatives: Fused heterocyclic systems like triazolo[3,4-b] Current time information in Bangalore, IN.epo.orggrowingscience.comthiadiazoles can also be accessed from this compound. This is typically achieved by reacting the carboxylic acid with a 4-amino-5-mercapto-1,2,4-triazole derivative in the presence of a dehydrating agent such as phosphorus oxychloride. growingscience.comajol.info The resulting 3-(5-propylfuran-2-yl)- researchgate.netCurrent time information in Bangalore, IN.growingscience.comtriazolo[3,4-b] Current time information in Bangalore, IN.epo.orggrowingscience.comthiadiazole scaffold is of interest in medicinal chemistry. Research on 5-arylfuran-2-carboxylic acids has shown their successful use in the synthesis of such fused systems. growingscience.compharmj.org.uascispace.com

A summary of representative reaction schemes for the synthesis of these heterocyclic derivatives from a generic 5-substituted-furan-2-carboxylic acid is presented below:

| Heterocycle | Reagents and Conditions |

| 1,3,4-Thiadiazole | 1. SOCl₂; 2. NH₂NH₂·H₂O; 3. CS₂/KOH or Thiosemicarbazide/H⁺ |

| 1,3,4-Oxadiazole | 1. SOCl₂; 2. NH₂NH₂·H₂O; 3. Acylating agent, then dehydration |

| Triazolo-thiadiazole | 4-Amino-5-mercapto-1,2,4-triazole, POCl₃, reflux |

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, controlling the chemo- and regioselectivity of reactions is crucial for achieving desired transformations.

Chemoselectivity: The primary challenge in the reaction chemistry of this compound is to selectively target one of the three main functional regions: the carboxylic acid, the furan ring, or the propyl side chain.

Reactions at the Carboxylic Acid: These are generally the most straightforward to control. The carboxylic acid can be selectively converted to esters, amides, or acid chlorides under standard conditions without affecting the furan ring or the propyl side chain. For example, esterification with an alcohol under acidic catalysis will selectively modify the carboxylic acid group.

Reactions at the Furan Ring: The electron-rich furan ring is susceptible to electrophilic attack. To avoid reactions at the ring during transformations elsewhere in the molecule, it may be necessary to use protecting groups or to choose reagents that are not strongly electrophilic.

Reactions at the Propyl Side Chain: As discussed, radical reactions can offer a degree of selectivity for the benzylic-like position of the propyl chain.

Regioselectivity: Within the furan ring itself, electrophilic substitution reactions are highly regioselective. The electron-donating nature of the oxygen atom and the alkyl group at the 5-position direct incoming electrophiles primarily to the C3 and C4 positions. The directing effect of the carboxylic acid group (an electron-withdrawing group) at the 2-position would further influence this, generally deactivating the ring towards electrophilic attack and directing incoming nucleophiles in certain reaction types.

In the context of the synthesis of heterocyclic derivatives, the regioselectivity is generally well-defined by the nature of the cyclocondensation reaction. For instance, in the formation of 1,3,4-thiadiazoles or oxadiazoles (B1248032) from the carboxylic acid, the connectivity is predetermined by the reaction mechanism, leading to a single major regioisomer.

The table below summarizes the expected selectivity for different reaction types on this compound:

| Reaction Type | Expected Selectivity |

| Esterification | Chemoselective for the carboxylic acid. |

| Electrophilic Aromatic Substitution | Regioselective for the C3 and C4 positions of the furan ring, though generally disfavored due to the deactivating carboxylic acid group. |

| Radical Halogenation (e.g., with NBS) | Regioselective for the benzylic-like position of the propyl side chain. |

| Cyclocondensation with Binucleophiles | High regioselectivity determined by the reaction mechanism, leading to specific heterocyclic isomers. |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopyrsc.orgresearchgate.netrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra provide fundamental information about the types and number of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For 5-Propylfuran-2-carboxylic acid, the spectrum is expected to show signals for the two furan (B31954) ring protons, the three distinct sets of protons in the propyl chain, and the acidic proton of the carboxylic acid group. The deshielding effect of the electronegative oxygen atoms and the aromaticity of the furan ring influence the chemical shifts of adjacent protons. libretexts.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~10-12 | Broad Singlet | N/A |

| H-3 | ~7.10 | Doublet | ~3.5 Hz |

| H-4 | ~6.27 | Doublet | ~3.5 Hz |

| α-CH₂ (propyl) | ~2.69 | Triplet | ~7.4 Hz |

| β-CH₂ (propyl) | ~1.68 | Sextet | ~7.4 Hz |

| γ-CH₃ (propyl) | ~0.95 | Triplet | ~7.4 Hz |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxyl) | ~164 |

| C-5 (furan) | ~158-160 |

| C-2 (furan) | ~147-148 |

| C-3 (furan) | ~118-120 |

| C-4 (furan) | ~109-111 |

| α-C (propyl) | ~28 |

| β-C (propyl) | ~22 |

| γ-C (propyl) | ~14 |

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's constitution by revealing through-bond and through-space correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the H-3 and H-4 protons of the furan ring and, crucially, trace the connectivity of the propyl chain from the γ-CH₃ to the β-CH₂ and finally to the α-CH₂.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~2.69 ppm would correlate with the carbon signal at ~28 ppm, assigning them as the α-CH₂ group. rsc.org

Correlations from the α-CH₂ protons of the propyl group to furan carbons C-4 and C-5, confirming the attachment point of the alkyl chain.

Correlations from the furan proton H-3 to the carboxylic acid carbon (C=O) and furan carbon C-5, establishing the substitution pattern on the ring. nchu.edu.tw

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected by bonds. While less critical for a relatively rigid structure like this, it can help confirm spatial relationships, for instance, between the α-CH₂ protons and the H-4 furan proton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. google.com

HRMS measures the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas that have the same nominal mass. For this compound, HRMS is used to confirm the molecular formula C₈H₁₀O₃.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₃ |

| Calculated Monoisotopic Mass | 154.06299 Da |

| Observed Mass [M-H]⁻ (Hypothetical) | 153.0557 Da |

| Observed Mass [M+H]⁺ (Hypothetical) | 155.0706 Da |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for assessing the purity of a sample and for identifying components within a mixture. mdpi.com For the analysis of this compound, the compound is often first derivatized (e.g., converted to its methyl ester) to increase its volatility, which is necessary for GC analysis. google.com The analysis provides two key pieces of information:

Retention Time: The time it takes for the compound to travel through the GC column, which is a characteristic property under specific analytical conditions.

Mass Spectrum: As the compound elutes from the column, it is fragmented in the mass spectrometer, producing a unique fragmentation pattern. This pattern serves as a molecular fingerprint and can be compared to spectral libraries for positive identification. The fragmentation can also provide structural information, such as the loss of the propyl group (a fragment at M-43) or the carboxyl group (a fragment at M-45).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. orgchemboulder.com The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the furan ring. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, strong |

| Carboxylic Acid | C=O stretch | 1690-1760 | Strong, sharp |

| Furan/Alkyl | C-H stretch | 2850-3150 | Medium, sharp (often on O-H shoulder) |

| Furan Ring | C-O-C stretch | 1000-1300 | Strong |

The most telling feature is the extremely broad O-H absorption band, which arises from the strong hydrogen bonding between carboxylic acid dimers in the solid or liquid state. orgchemboulder.com This is superimposed upon the sharper C-H stretching signals. The intense carbonyl (C=O) peak confirms the presence of the carboxylic acid functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. The wavelength of light absorbed is directly related to the energy difference between these orbitals. For organic molecules with conjugated systems, such as this compound, UV-Vis spectroscopy primarily provides information on π → π* and n → π* transitions.

The structure of this compound contains a furan ring conjugated with a carboxylic acid group. This extended π-system is the primary chromophore responsible for its UV absorption. The furan ring itself, along with the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid, contains both π electrons and non-bonding (n) electrons.

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In this compound, this transition is associated with the conjugated system of the furan ring and the carbonyl group.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms) to an antibonding π* orbital. masterorganicchemistry.com They are lower in energy than π → π* transitions and result in weaker absorption bands, often appearing as a shoulder on the main absorption peak or as a separate band at a longer wavelength. masterorganicchemistry.com

Table 1: Representative UV-Vis Absorption Data for Related Furan Derivatives

| Compound | Solvent | λmax (nm) | Transition Type |

| Benzofuran-2-carboxylic acid | Ethanol | 298, 307 | π → π |

| Acetone (for C=O reference) | Hexane | 275 | n → π |

This table is illustrative and based on data for structurally similar compounds to predict the behavior of this compound. Data sourced from the NIST Chemistry WebBook nist.gov and Master Organic Chemistry masterorganicchemistry.com.

The electronic spectrum of this compound is thus predicted to show a strong absorption band below 300 nm, characteristic of the π → π* transition within the conjugated furan-carbonyl system, and a weaker, lower-energy n → π* band at a longer wavelength. masterorganicchemistry.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By diffracting a beam of X-rays off the electron clouds of the atoms in an ordered crystal lattice, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal. libretexts.org

Although the crystal structure for this compound has not been specifically reported, the structure of the closely related compound, 5-(Hydroxymethyl)furan-2-carboxylic acid, provides a reliable model for its solid-state characteristics. nih.gov The fundamental geometry of the furan-2-carboxylic acid core is expected to be highly similar.

In the solid state, molecules of this compound are anticipated to form hydrogen-bonded dimers. The carboxylic acid groups of two separate molecules would likely interact, with the hydroxyl proton of one molecule forming a hydrogen bond with the carbonyl oxygen of the other, and vice versa. This creates a characteristic ring pattern often seen in the crystal structures of carboxylic acids. libretexts.org

Table 2: Crystallographic Data for the Analogous Compound 5-(Hydroxymethyl)furan-2-carboxylic acid

| Parameter | Value |

| Chemical Formula | C₆H₆O₄ |

| Molecular Weight | 142.11 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.838 (3) |

| b (Å) | 7.2601 (17) |

| c (Å) | 15.526 (4) |

| V (ų) | 1221.7 (5) |

| Z | 8 |

| Temperature (K) | 294 |

| Radiation | Mo Kα |

| Key Feature | The furan ring is nearly coplanar with the carboxyl group. |

Data sourced from Acta Crystallographica Section E nih.gov. This data for a structural analog illustrates the expected crystallographic parameters.

The analysis of this analog structure confirms that the crystal packing is stabilized by strong O—H⋯O hydrogen bonds. nih.gov A similar arrangement is highly probable for this compound, defining its solid-state architecture.

Derivatives and Analogues of 5 Propylfuran 2 Carboxylic Acid in Chemical Research

Systematic Modification of the Carboxylic Acid Moiety (e.g., Esters, Amides, Acid Halides)

The carboxylic acid group at the C2 position of the furan (B31954) ring is a primary site for chemical modification, allowing for the synthesis of a wide array of functional derivatives such as esters, amides, and acid halides. These transformations are fundamental in altering the compound's physicochemical properties and in preparing intermediates for more complex molecular architectures.

Microwave-assisted synthesis has emerged as an efficient method for producing ester and amide derivatives of furan carboxylic acids under mild conditions. researchgate.net For instance, the reaction of 2-furoic acid with alcohols (like furfuryl alcohol) or amines (like furfurylamine) in the presence of effective coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) yields the corresponding esters and amides. researchgate.net This methodology is not limited to simple derivatives; diamides and diesters can also be synthesized with moderate yields from substrates like 2,5-furandicarboxylic acid. researchgate.net

The conversion of the carboxylic acid to an acid halide, typically an acid chloride, is another crucial transformation. This can be achieved by treating the furan carboxylic acid with reagents like thionyl chloride. researchgate.net These acid halides are highly reactive intermediates, readily undergoing nucleophilic acyl substitution to form esters, amides, and other derivatives, often under milder conditions than direct coupling from the carboxylic acid.

| Derivative Type | Example Compound Name | Synthetic Method Highlight | Reference |

|---|---|---|---|

| Ester | Furan-2-ylmethyl furan-2-carboxylate (B1237412) | Microwave-assisted reaction with EDC or DMT/NMM/TsO⁻ | researchgate.net |

| Amide | N-(Furan-2-ylmethyl)furan-2-carboxamide | Microwave-assisted reaction with EDC or DMT/NMM/TsO⁻ | researchgate.net |

| Acid Halide | 2,5-Furandicarboxylic dichloride | Reaction of 2,5-furandicarboxylic acid with thionyl chloride | researchgate.net |

Introduction of Diverse Substituents at the Furan Ring (e.g., Halogens, Aminomethyl groups)

Introducing substituents directly onto the furan ring of 5-propylfuran-2-carboxylic acid is a key strategy for modulating its electronic properties and biological activity. Halogenation is a common first step for further functionalization. For example, bromination of furan compounds can be achieved, creating a C-Br bond that serves as a handle for subsequent reactions. acs.org An innovative electrochemical approach has been demonstrated where a brominated furfural (B47365) derivative is used to synthesize 2,5-furandicarboxylic acid (FDCA). In this process, the C-Br bond facilitates the electrochemical insertion of CO2, showcasing a method for ring functionalization that is both efficient and sustainable. acs.org

The introduction of nitrogen-containing groups, such as aminomethyl substituents, is also of significant interest. While direct aminomethylation can be challenging, multi-step sequences are often employed. This can involve the reduction of a nitro group, introduced via nitration, to an amino group. This amino derivative can then be further modified. For instance, substitution reactions between α-bromoacrylic acid and amino benzo[b]furanone derivatives have been used to prepare more complex analogs.

Elaboration of the Propyl Side Chain

Modification of the n-propyl group at the C5 position offers another avenue for creating structural diversity. While direct functionalization of the aliphatic chain can be challenging due to its relative inertness, strategies can be envisioned based on general principles of alkane functionalization, though specific examples for this compound are less commonly reported than ring or carboxylic acid modifications.

A related area of research involves the synthesis of furan derivatives with functionalized three-carbon side chains. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives are synthesized from furan-2-carbaldehydes via condensation with malonic acid, followed by hydroarylation of the resulting propenoic acid side chain. mdpi.comnih.gov This demonstrates a method to build a functionalized three-carbon chain attached to the furan ring, which can be seen as an elaboration of the core structure. Although this starts from an aldehyde rather than a propyl group, the resulting structures are analogues with modified three-carbon side chains.

Synthesis and Exploration of Polycyclic Furan Derivatives

The furan ring of this compound can serve as a diene in cycloaddition reactions or be incorporated into larger, fused ring systems, leading to the formation of polycyclic derivatives.

One of the most significant applications in this area is the Diels-Alder reaction. Despite the electron-withdrawing nature of the carboxylic acid group, which typically deactivates the furan ring for this type of reaction, 2-furoic acids can act as dienes in couplings with dienophiles like maleimides. rsc.org These reactions are notably enhanced when conducted in water, and the reactivity can be further increased by converting the carboxylic acid to its carboxylate salt form. The resulting 7-oxabicyclo[2.2.1]hept-2-ene adducts are versatile intermediates for synthesizing a variety of saturated and aromatic carbocyclic compounds. rsc.org

Another important class of polycyclic derivatives is the benzo[b]furans. These are synthesized through various cyclization strategies. A common approach involves the condensation of 2-hydroxybenzonitrile (B42573) derivatives with bromoacetates to form 3-aminobenzo[b]furan analogs via a one-pot tandem cyclization. This demonstrates how a furan ring can be constructed as part of a fused bicyclic system.

| Derivative Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| 7-Oxabicyclo[2.2.1]hept-2-ene | Diels-Alder Cycloaddition | 2-Furoic acid acts as diene; reaction enhanced in water and by carboxylate formation. | rsc.org |

| Benzo[b]furan | Tandem Cyclization | Condensation of 2-hydroxybenzonitriles with bromoacetates. |

Comparative Studies of Structure-Reactivity Relationships within the Furan Carboxylic Acid Family

Understanding the relationship between the structure of furan carboxylic acids and their chemical reactivity is crucial for designing new molecules and synthetic pathways. Computational and experimental studies have provided significant insights in this area.

The position of the carboxylic acid group also plays a critical role. In Diels-Alder reactions, 3-furoic acid is favored both kinetically and thermodynamically compared to the more readily available 2-furoic acid, which is significantly less reactive. rsc.org This highlights a distinct structure-reactivity difference between constitutional isomers.

Furthermore, in the context of polymer chemistry, the positional isomerism of dicarboxylic acids has a considerable impact on the properties of the resulting polyesters. Polyesters derived from 2,4-furandicarboxylic acid (2,4-FDCA) show different crystallization behavior compared to those from 2,5-FDCA, although their thermal stability is comparable or even slightly better. rsc.org This demonstrates that subtle changes in the substitution pattern on the furan ring can have significant macroscopic consequences.

| Structural Feature | Observation | Context/Reaction | Reference |

|---|---|---|---|

| Benzofusion (BFCA vs. FCA) | Increased molecular stability. | DFT computational study | aip.org |

| Isomerism (3-Furoic vs. 2-Furoic acid) | 3-Furoic acid is kinetically and thermodynamically favored. | Diels-Alder reaction | rsc.org |

| Isomerism (2,4-FDCA vs. 2,5-FDCA) | Affects crystallization of derived polyesters. | Polymer synthesis | rsc.org |

Applications of 5 Propylfuran 2 Carboxylic Acid in Advanced Chemical Research

Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules

The reactivity of the furan (B31954) ring, coupled with the functional handles of the carboxyl group and the propyl substituent, makes 5-Propylfuran-2-carboxylic acid a valuable starting material in organic synthesis. bldpharm.commatrixscientific.com Its structure can be systematically modified to create a wide array of more complex molecules for various research applications.

In synthetic organic chemistry, this compound serves as a key precursor for producing advanced intermediates. The carboxylic acid group can undergo standard transformations (e.g., esterification, amidation, reduction to an alcohol), while the furan ring itself can participate in various substitution reactions. Research has demonstrated the synthesis of several derivatives, highlighting its role as a foundational scaffold. These intermediates are often designed for specific downstream applications, including pharmaceutical research and materials science. bldpharm.comchemscene.comechemi.com

For instance, the core structure has been functionalized to include amine-containing moieties, creating complex building blocks such as 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid and 4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid. matrixscientific.combldpharm.comchemscene.comechemi.comscbt.combldpharm.com These molecules are of interest as they combine the furan structure with functional groups known to be active in biological systems or useful for further chemical modifications. The synthesis of such compounds underscores the utility of the this compound backbone in building molecular complexity.

| Synthetic Intermediate | Molecular Formula | CAS Number | Key Features |

| 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid hydrochloride | C₉H₁₄ClNO₃ | 1052514-48-3 | Contains primary amine and carboxylic acid; potential for peptide synthesis or further functionalization. matrixscientific.combldpharm.com |

| 4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid | C₁₃H₁₉NO₄ | 801228-35-3 | Incorporates a morpholine (B109124) ring, a common motif in medicinal chemistry. chemscene.combldpharm.com |

| 4-(Diethylaminomethyl)-5-propyl-furan-2-carboxylic acid hydrochloride | C₁₃H₂₂ClNO₃ | 115521-48-3 | Features a tertiary amine, influencing basicity and solubility. echemi.com |

| 2-(2-Carboxyethyl)-5-propylfuran-3-carboxylic acid | C₁₁H₁₄O₅ | 86879-37-0 | A dicarboxylic acid derivative used in metabolic studies. nih.govbldpharm.com |

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.com Reactions like the Passerini and Ugi reactions are cornerstone MCRs that rely on a carboxylic acid as a key component. tcichemicals.comnih.gov

The Ugi four-component reaction (U-4CR), for example, typically involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. rug.nl The carboxylic acid protonates the intermediate imine, activating it for nucleophilic attack by the isocyanide. nih.gov

Given its structure, this compound is a suitable candidate for participation in such reactions. While specific, large-scale studies highlighting its use in MCRs are still emerging, its fundamental chemical nature as a carboxylic acid allows it to fulfill this role. rug.nlresearchgate.net Its incorporation would allow for the direct introduction of the 5-propylfuran-2-carbonyl moiety into complex, library-oriented syntheses, which is of particular interest in medicinal chemistry for the rapid generation of diverse molecular scaffolds. rug.nl

Role in the Development of Furan-Based Polymer Precursors and Materials Research

The push for a sustainable bioeconomy has placed significant emphasis on furan-based polymers as alternatives to their petrochemical counterparts. rsc.org Much of this research has centered on 2,5-furandicarboxylic acid (FDCA), a difunctional monomer used to produce polyesters like poly(ethylene furanoate) (PEF). mdpi.commdpi.comnih.gov In this context, monofunctional derivatives such as this compound play a specialized role.

Polycondensation is a step-growth polymerization process that requires monomers with at least two reactive functional groups to build long polymer chains. gdckulgam.edu.in For example, the reaction of a diacid with a diol produces a polyester. mdpi.com

As this compound possesses only one carboxylic acid group, it is classified as a monofunctional monomer. In polycondensation reactions, it cannot form a polymer on its own. Instead, its primary role is as a chain-capping or chain-terminating agent. When added in small quantities during the polymerization of difunctional monomers like FDCA and a diol, it reacts with the growing polymer chain at one end, preventing further extension. mdpi.com This allows for precise control over the final molecular weight of the polymer, a critical parameter that dictates its physical and mechanical properties. The presence of such a monofunctional acid can terminate chain growth, which is sometimes an undesirable effect if it is present as an impurity during the synthesis of high-molecular-weight polymers. mdpi.com

The use of this compound as a capping agent contributes to the rational design of novel bio-based materials. By controlling the polymer chain length, researchers can fine-tune properties such as viscosity, solubility, and thermal behavior. semanticscholar.org

Research into Ligand Synthesis and Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. The functional groups on this compound make it and its derivatives attractive candidates for ligand synthesis. The carboxylate group (the deprotonated form of the carboxylic acid) is a classic coordinating group for a vast range of metal ions. Additionally, the oxygen atom within the furan ring can act as a potential donor site, allowing for chelation.

Research has focused on elaborating the this compound scaffold to create more sophisticated multidentate ligands. By introducing additional donor atoms (such as nitrogen or oxygen) onto the furan ring, the coordinating ability of the molecule can be significantly enhanced. For example, derivatives like 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid and 4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid contain additional nitrogen and oxygen atoms that can bind to a metal center along with the carboxylate group. bldpharm.comchemscene.combldpharm.com This creates a chelating effect, leading to the formation of more stable metal complexes. These complexes are being investigated for their potential applications in catalysis, materials science, and as probes for biological systems.

| Potential Ligand | Key Donor Atoms | Potential Coordination Mode |

| 5-Propylfuran-2-carboxylate | Carboxylate Oxygen atoms | Monodentate or Bidentate |

| 4-(Aminomethyl)-5-propylfuran-2-carboxylate | Carboxylate (O), Amino (N) | Bidentate (N,O-chelation) |

| 4-(Morpholinomethyl)-5-propylfuran-2-carboxylate | Carboxylate (O), Morpholino (N, O) | Potentially Tridentate (N,O,O-chelation) |

Applications in Catalyst Design and Mechanistic Probe Studies

The furan-2-carboxylic acid scaffold, including the 5-propyl derivative, serves as a valuable platform in the design of catalysts and in studies aimed at elucidating reaction mechanisms. Research in this area often leverages the reactivity of the furan ring and the coordinating ability of the carboxylic acid group to facilitate and understand various catalytic transformations. While many studies utilize the parent 2-furancarboxylic acid (FCA) or other derivatives, the principles and findings are fundamental to understanding the potential applications of this compound.

Key applications are found in hydrogenation and hydrodeoxygenation reactions, which are crucial for converting biomass-derived compounds into valuable chemicals. For instance, furan and benzofuran (B130515) carboxylic acids have been hydrogenated over a cinchonidine-modified 5 wt% Pd/Al2O3 catalyst. researchgate.net This research highlights the potential for asymmetric hydrogenation, where the interaction between the chiral modifier (cinchonidine) and the carboxylic acid substrate is key to inducing enantioselectivity. researchgate.net The study achieved a 95% yield of (S)-Tetrahydrofuran-2-carboxylic acid from furan-2-carboxylic acid, demonstrating the viability of this catalytic system. researchgate.net

In the field of biomass valorization, platinum-based catalysts have been shown to be highly effective for the selective hydrodeoxygenation of FCA to produce compounds like valeric acid (VA) and 5-hydroxyvaleric acid (5-HVA). acs.orgacs.org A Pt-MoOx/TiO2 catalyst system, for example, yielded 51% VA from FCA under 1.5 MPa H2 at 413 K. acs.org The choice of metal and support is critical; supported Pt catalysts are particularly active for the selective cleavage of the α-C–O bond in FCA to yield 5-HVA at temperatures as low as 313 K. acs.org Mechanistic studies combining reaction kinetics, spectroscopy, and theoretical calculations have revealed that the reaction pathway and selectivity are highly dependent on the exposed Pt surfaces (terrace vs. step sites) and the electronic influence of the carboxylic acid group. acs.org

Furthermore, the carboxylic acid moiety itself can be used to modify catalyst surfaces to control reaction selectivity. Carboxylic acid-modified manganese oxide (MnOx) catalysts have been developed for the aerobic ammoxidation of hydroxyaldehydes. nih.gov The modification works by selectively blocking the adsorption of hydroxyl groups on the catalyst surface, thereby tuning the product distribution. nih.gov This principle of surface modification could be applied using this compound to tailor catalyst performance in specific applications.

These studies underscore the dual role of the this compound structure in catalysis: the furan ring serves as a substrate for transformations like hydrogenation and ring-opening, while the carboxylic acid group can act as an anchor to the catalyst surface, influencing activity and selectivity.

Table 1: Catalytic Transformations of Furan-2-Carboxylic Acid Derivatives

| Reactant | Catalyst System | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Furan-2-carboxylic acid | 5 wt% Pd/Al2O3, cinchonidine | (S)-Tetrahydrofuran-2-carboxylic acid | Achieved 95% yield and 32% enantiomeric excess in asymmetric hydrogenation. researchgate.net | researchgate.net |

| 2-Furancarboxylic acid (FCA) | Pt-MoOx/TiO2 | Valeric acid (VA) | Highest VA yield of 51% was achieved; catalyst system was selective for hydrodeoxygenation. acs.org | acs.org |

| 2-Furancarboxylic acid (FCA) | Pt/SiO2 | 5-Hydroxyvaleric acid (5-HVA) | High yield (~78%) of 5-HVA at a low temperature of 313 K via selective α-C–O cleavage. acs.org | acs.org |

Research into Reaction Directing Group Chemistry

The carboxylic acid functional group is widely recognized in organic synthesis as an effective directing group for carbon-hydrogen (C–H) bond functionalization. sioc-journal.cnresearchgate.net This strategy enables the selective activation of otherwise unreactive C–H bonds at positions ortho to the carboxyl group, providing a powerful tool for molecular construction. This compound is a substrate well-suited for this type of chemistry, where the carboxylic acid at the C2 position can direct functionalization to the C3 position of the furan ring.

The utility of carboxylic acids as directing groups stems from their ability to coordinate to a transition metal catalyst, forming a metallacyclic intermediate that brings the catalyst into close proximity with a specific C–H bond. sioc-journal.cnmdpi.com This chelation-assisted strategy significantly enhances both the rate and regioselectivity of the C–H activation step.

A particularly elegant application of this concept is the use of carboxylic acids as "traceless" directing groups. In these reactions, the carboxyl group directs the functionalization and is subsequently removed in the same pot, typically via decarboxylation. rsc.org Research by Miura and co-workers demonstrated a palladium-catalyzed oxidative alkenylation/decarboxylation of furan-3-carboxylic acids and other heteroaromatic carboxylic acids. rsc.org This protocol allows for the regioselective installation of a vinyl group at the C2 position, followed by the removal of the directing carboxyl group, showcasing a highly efficient synthetic operation. While this example directs to the C2 position from a C3-carboxylic acid, the principle is directly applicable to directing C3-functionalization from a C2-carboxylic acid like this compound.

The general mechanism for such a palladium-catalyzed reaction directed by a carboxylate involves the formation of a palladacycle intermediate after C–H activation. mdpi.com This intermediate can then react with a coupling partner, such as an alkene or an aryl halide, leading to the formation of a new carbon-carbon bond before the catalyst is regenerated.

The versatility of the carboxylic acid directing group strategy is extensive, with successful reports of C-C, C-O, C-N, and C-halogen bond formations. researchgate.net These transformations are often catalyzed by transition metals such as palladium, rhodium, and ruthenium. nih.gov The development of these methods provides a clear blueprint for the potential diversification of the this compound core, enabling the introduction of a wide array of functional groups at the C3 position with high precision.

Table 2: Carboxylic Acid as a Directing Group in C-H Functionalization

| Reaction Type | Catalyst System | Substrate Class | Key Features | Reference(s) |

|---|---|---|---|---|

| Alkenylation / Decarboxylation | Pd(OAc)2 | Heteroarene carboxylic acids (including furans) | Traceless directing group strategy; regioselective C-H vinylation. rsc.org | rsc.org |

| Arylation | Pd(OAc)2 | Benzoic acids | Pioneering work in ortho-C-H arylation directed by a native carboxylic acid. researchgate.net | researchgate.net |

| Arylation | Pd(OAc)2 | Benzofuran-2-carboxylic acid (via 8-AQ amide) | Use of an amide auxiliary derived from the carboxylic acid to direct C3-arylation. mdpi.com | mdpi.com |

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Methodologies

The imperative for environmentally benign chemical processes has spurred intensive research into sustainable and green synthetic routes for furan-based compounds. A significant approach involves the carboxylation of furan (B31954) derivatives using carbon dioxide, a renewable and non-toxic C1 source. arkat-usa.orgrsc.org This method offers a potentially more sustainable alternative to traditional synthetic pathways. For instance, furan-2,5-dicarboxylic acid (FDCA) has been synthesized from 2-furoic acid and CO2, highlighting a route that utilizes feedstocks from inedible lignocellulosic biomass and avoids harsh oxidation steps. rsc.org Research has demonstrated that the carboxylation of furoate on a larger scale is achievable with high yields. rsc.org

Another avenue of green synthesis involves the oxidation of furfural (B47365) derivatives. The aldehyde group of compounds like 5-propylfuran-2-carbaldehyde (B87962) can be oxidized to yield the corresponding carboxylic acid, 5-propylfuran-2-carboxylic acid. Furthermore, the development of catalytic systems using earth-abundant metals is a key focus for creating more sustainable chemical processes. rsc.org The use of water as a solvent and the development of catalyst-free reactions are also being explored to enhance the green credentials of these synthetic methods. researchgate.net

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Furan-2-carboxylic acid | LDA, THF, -78 °C, then CO2 | Furan-2,5-dicarboxylic acid | 73% | arkat-usa.org |

| 2-Furoic acid | K+/Cs+ blends, CO2, heat | Furan-2,5-dicarboxylic acid | 89% (isolated) | rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the production of this compound and its derivatives. Continuous-flow technology offers significant advantages over traditional batch processes, including improved safety, reduced waste, and enhanced scalability. This is particularly relevant for reactions involving potentially hazardous intermediates. A notable example is the transition-metal-free synthesis of 2,5-diaryl furans, where continuous-flow technology enabled the process without isolating the intermediate endoperoxide, leading to a substantial increase in isolated yields. acs.org

Automated synthesis platforms, which can simplify the synthesis and purification of complex molecules, are also being explored. google.com These platforms, combined with flow chemistry, can accelerate the discovery and optimization of novel furan derivatives by enabling high-throughput screening of reaction conditions and catalysts. The development of processes carried out in fixed-bed reactors is another step towards efficient and continuous production. google.com

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To gain deeper insights into reaction mechanisms and kinetics, researchers are increasingly employing advanced in-situ spectroscopic techniques. Techniques like NMR and UV/Vis spectroscopy allow for real-time monitoring of chemical transformations, providing valuable data for process optimization. nih.govmdpi.com In-situ NMR spectroscopy has been instrumental in clarifying the kinetics and mechanisms of carbohydrate conversion to functionalized furans, revealing the rapid formation of intermediates and the influence of catalysts. mdpi.comdtu.dk

Time-dependent UV/Vis spectroscopy is another powerful tool for observing reaction progress, such as the photochromism of furan-containing compounds. nih.gov The ability to track the formation and conversion of intermediates in real-time helps in understanding complex reaction networks and controlling selectivity towards the desired product. researchgate.net These experimental observations are crucial for complementing computational analyses and providing a more complete picture of the reaction landscape. dtu.dk

Computational Design and Optimization of Novel Derivatives with Tailored Reactivity

Computational chemistry is playing an increasingly vital role in the design and optimization of novel derivatives of this compound with specific, tailored properties. nih.gov Density functional theory (DFT) calculations, for instance, are used to study reactive intermediates and predict reaction pathways. dtu.dknih.gov However, experimental validation through techniques like in-situ NMR remains essential, as computational models may not always capture the full complexity of reactions in solution. dtu.dk

By modeling the structure and electronic properties of different derivatives, researchers can predict their reactivity and potential applications. This computational-guided approach accelerates the discovery of new molecules with desired functionalities, such as enhanced biological activity or specific material properties. nih.gov The combination of computational design with experimental synthesis and testing creates a powerful workflow for developing next-generation furan-based compounds.

Exploration of this compound in Advanced Functional Materials (e.g., Optoelectronics, Catalysis)

The unique structural and electronic properties of the furan ring make this compound and its derivatives promising candidates for advanced functional materials. Furan derivatives are being investigated for their applications in optoelectronics, with research focusing on their luminescent properties and potential use in organic electronic devices. acs.org Short oligomers containing furan are seen as viable alternatives to thiophene-based π-conjugated compounds due to their favorable material properties like solubility and processibility. rsc.org

In the realm of catalysis, furan-based compounds are being explored both as catalysts themselves and as building blocks for more complex catalytic systems. rsc.org The versatility of the furan ring allows for the synthesis of a wide range of derivatives that can be tailored for specific catalytic applications. rsc.org Furthermore, furan derivatives are being incorporated into polymers to create bio-based materials with enhanced properties. smolecule.com

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The future of this compound research lies at the intersection of synthetic chemistry and materials science. This interdisciplinary approach is crucial for translating the potential of this compound into tangible applications. researchgate.net Synthetic chemists are developing novel and efficient methods for producing furan derivatives, while materials scientists are exploring how to incorporate these molecules into advanced materials with tailored functionalities. rsc.orgacs.org

This collaborative effort is leading to the development of new bio-based polymers, functional coatings, and electronic materials. nih.govsmolecule.com The synergy between these two fields is essential for addressing key societal challenges, from developing sustainable materials to creating next-generation electronic devices. The continued exploration of the rich chemistry of furan derivatives promises a wealth of new discoveries and innovations.

常见问题

Q. What are the established synthetic routes for 5-propylfuran-2-carboxylic acid, and how do reaction conditions influence yield?

A palladium-catalyzed direct carbonylation method under CO/CO₂-binary conditions has been reported to synthesize this compound with an 83% yield. Key parameters include temperature control (e.g., 80–100°C), catalyst loading (e.g., 5 mol% Pd(OAc)₂), and substrate-to-CO ratio optimization. NMR spectroscopy (¹H and ¹³C) is critical for verifying product purity, with characteristic peaks at δ 7.25 (d, J = 3.4 Hz, furan proton) and δ 163.6 (carboxylic acid carbonyl) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation. For example, the ¹H NMR spectrum in CDCl₃ shows distinct furan ring protons (δ 7.25 and δ 6.18) and propyl chain signals (δ 2.69, 1.78–1.68, 0.98). High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) provide complementary data for functional group validation .

Q. What safety precautions are recommended when handling this compound?

While specific toxicity data for this compound is limited, analogous furan-carboxylic acids (e.g., 4-formylfuran-2-carboxylic acid) are classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in airtight containers to prevent degradation .

Q. How can solubility challenges be addressed in experiments involving this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., CHCl₃). Sonication or gentle heating (≤40°C) can enhance dissolution. Pre-saturate aqueous buffers with the compound to avoid precipitation in biological assays .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

Density Functional Theory (DFT) calculations can predict transition states and intermediates in palladium-catalyzed carbonylation. Focus on ligand effects (e.g., PPh₃ vs. bidentate ligands) and CO₂ activation mechanisms. Compare computed activation energies with experimental yields to refine catalytic systems .

Q. What strategies resolve contradictions in bioactivity data across studies?

Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability tests). For instance, if one study reports antibacterial activity but another does not, check for differences in bacterial strains, compound purity (via HPLC), or solvent effects (e.g., DMSO cytotoxicity). Statistical meta-analysis of dose-response curves can identify outliers .

Q. How does the stability of this compound vary under different storage conditions?

Conduct accelerated stability studies by exposing the compound to heat (40°C), light, and humidity. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Preliminary data for similar compounds suggest hydrolysis of the carboxylic acid group under alkaline conditions (pH > 9), necessitating pH-controlled storage .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?